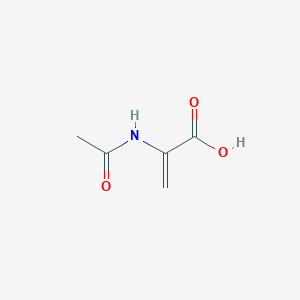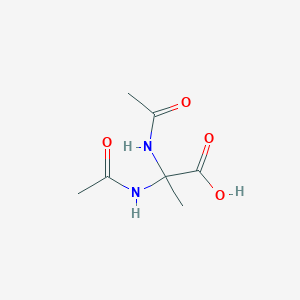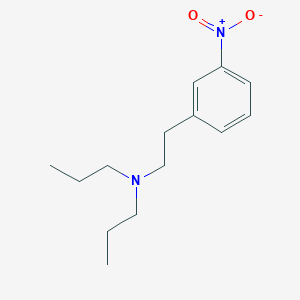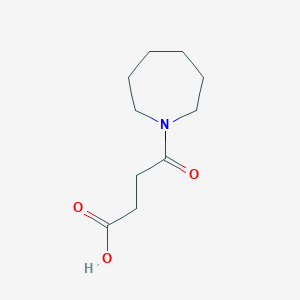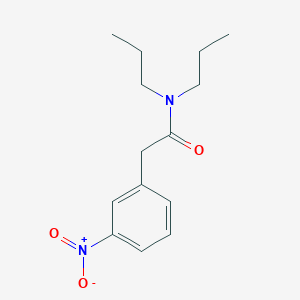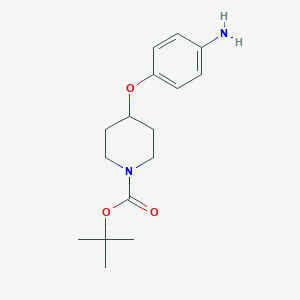
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules. Although the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl and piperidine moieties are frequently used in the synthesis of pharmaceuticals and other nitrogen-containing heterocycles.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high yields. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a 52% yield, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur followed by coupling with an aromatic aldehyde to afford Schiff base compounds is another example of the synthetic utility of tert-butyl piperidine derivatives .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation, and the compound forms chains in the crystal via C—H⋯O hydrogen bonds . The molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds, as determined by X-ray crystallographic analysis .
Chemical Reactions Analysis
The tert-butyl piperidine derivatives are versatile intermediates that can undergo various chemical reactions. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the reactivity of such compounds . These reactions are crucial for the development of small molecule anticancer drugs and other therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are often elucidated using spectroscopic methods and computational studies. For example, the synthesis and characterization of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid included infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Density functional theory (DFT) calculations were used to determine the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds .
科学的研究の応用
Graphical Synthetic Routes and Industrial Applications
- Synthesis of Vandetanib : A study by Mi (2015) explored the synthetic routes of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The research analyzed various synthetic pathways and highlighted the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor in a method offering higher yield and commercial value for industrial-scale production (W. Mi, 2015).
Environmental and Toxicological Research
- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl derivatives. The study emphasized the detection of SPAs in various environments and their potential health risks, suggesting future research directions to mitigate environmental pollution and develop safer SPAs (Runzeng Liu & S. Mabury, 2020).
Catalysis and Organic Synthesis
- Use in Organic Synthesis : Research by Tateiwa and Uemura (1997) reviewed the use of metal cation-exchanged clays as catalysts in organic synthesis, including reactions facilitated by tert-butyl groups. This study demonstrated the versatility of these catalysts in various organic transformations, offering insights into sustainable and efficient synthetic methods (Jun-ichi Tateiwa & S. Uemura, 1997).
Pharmacological Studies and Potential Applications
- Pharmacological Activities of Piperidine Derivatives : Sikazwe et al. (2009) explored the contributions of arylalkyl substituents in piperidine derivatives on the potency and selectivity at D2-like receptors. This study highlights the significance of structural modifications, such as those possible with tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, in developing new pharmacologically active compounds (D. Sikazwe et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBGUDKHYWNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930031 | |
| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
CAS RN |
138227-63-1 | |
| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

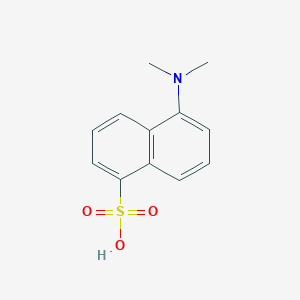
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
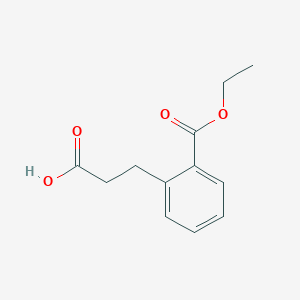
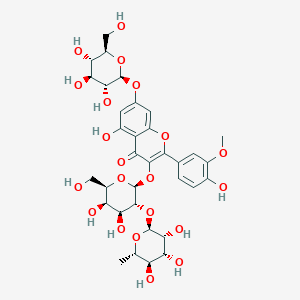
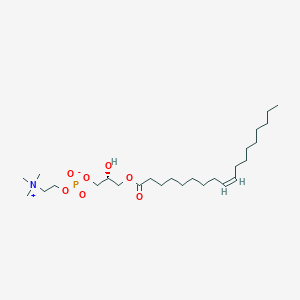
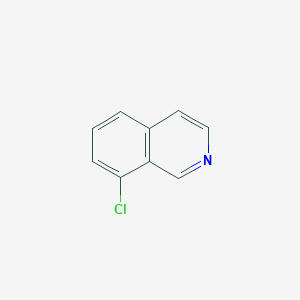
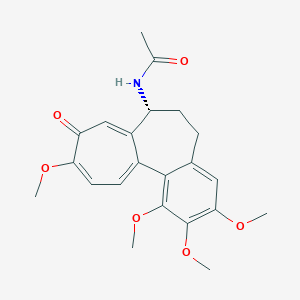
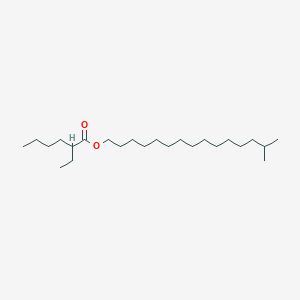
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
